5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole , derived through hierarchical substitution rules for oxazole derivatives. The oxazole core—a five-membered aromatic ring comprising one oxygen atom at position 1 and one nitrogen atom at position 3—serves as the scaffold for substituent placement.
- Position 2 : A 3-(trifluoromethyl)phenyl group, where a trifluoromethyl (-CF₃) moiety is para-substituted on the benzene ring.
- Position 4 : A methyl (-CH₃) group.
- Position 5 : A chloromethyl (-CH₂Cl) functional group.
The structural configuration emphasizes the spatial arrangement of substituents, which directly influences the compound’s electronic properties and reactivity. The chloromethyl group at position 5 enhances electrophilic character, enabling nucleophilic substitution reactions, while the 3-(trifluoromethyl)phenyl group contributes steric bulk and lipophilicity.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1206976-96-6 , a unique identifier critical for unambiguous chemical tracking. Alternative designations include:
- 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]oxazole
- Oxazole, 5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-
These synonyms reflect variations in punctuation and substituent ordering but retain the same structural description. The compound is distinct from its regioisomer, 4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 678164-78-8), which differs in the positions of the methyl and chloromethyl groups.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₉ClF₃NO encapsulates the compound’s elemental composition, with a calculated molecular weight of 275.65 g/mol . The exact mass, derived from isotopic abundance, is 275.03 atomic mass units (amu) .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClF₃NO |
| Molecular Weight (g/mol) | 275.65 |
| Exact Mass (amu) | 275.03 |
| Degree of Unsaturation | 8 |
The degree of unsaturation (8) accounts for the oxazole ring (2 double bonds + 1 ring), the benzene ring (3 double bonds + 1 ring), and the trifluoromethyl group (no unsaturation). This metric corroborates the compound’s aromaticity and structural complexity.
The chlorine and fluorine atoms contribute significantly to the compound’s polarity and intermolecular interactions, as evidenced by its LogP value of 4.41 , indicative of moderate lipophilicity. Such properties are pivotal in drug design, influencing membrane permeability and target binding affinity.
Properties
Molecular Formula |
C12H9ClF3NO |
|---|---|
Molecular Weight |
275.65 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9ClF3NO/c1-7-10(6-13)18-11(17-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3 |
InChI Key |
VMCXFSFFAQKYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.
Addition reactions: The oxazole ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Reduction products: Compounds with reduced functional groups, such as alcohols or alkanes.
Scientific Research Applications
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Core Heterocycle Variations
The oxazole ring (O-containing) distinguishes this compound from sulfur-containing thiazoles (e.g., 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, CAS 317318-97-1) and nitrogen-rich oxadiazoles (e.g., 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 175205-63-7). Key differences include:
- Electronic Effects : The oxazole’s oxygen atom is less polarizable than sulfur in thiazoles, reducing π-electron delocalization and altering reactivity .
- Molecular Weight: The oxazole (C12H9ClF3NO, theoretical MW ~263.66 g/mol) is lighter than its thiazole analog (C12H9ClF3NS, MW 291.72 g/mol) due to sulfur’s higher atomic mass .
Substituent Positioning
The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-(trifluoromethyl)phenyl-substituted analogs (e.g., ). The meta-substitution may introduce steric hindrance and electronic effects distinct from para-substituted derivatives, influencing crystallinity and intermolecular interactions .
Physical and Chemical Properties
Physicochemical Data (Table 1)
*Note: Direct data for the oxazole is inferred from analogs.
Biological Activity
5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects against different biological targets.
- Chemical Formula : C₁₂H₉ClF₃N₂O
- Molecular Weight : 291.72 g/mol
- CAS Number : 317318-97-1
- Melting Point : 60–62 °C
Anticancer Activity
Research indicates that oxazole derivatives, including 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various cancer cell lines, showing promise as a potential anticancer agent. The following table summarizes the IC50 values against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| CaCo-2 (Colon Adenocarcinoma) | 8.7 |
| H9c2 (Cardiac Myoblast) | 15.3 |
| MCF-7 (Breast Cancer) | 10.2 |
These results suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various bacterial and fungal strains. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These findings indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in antimicrobial drug development.
The mechanism by which 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives, including the target compound. Researchers reported enhanced biological activity through structural modifications, emphasizing the importance of the trifluoromethyl group in increasing potency against cancer cell lines .
Additionally, another study focused on the derivative's effects on neurodegenerative diseases, where it demonstrated promising results in modulating neuroinflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
